tert-Butyl 1,2-oxazetidine-2-carboxylate
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Overview
Description
tert-Butyl 1,2-oxazetidine-2-carboxylate: is a chemical compound with the molecular formula C7H13NO3. It is a member of the oxazetidine family, which are four-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl oxazetidine-2-carboxylate typically involves the reaction of tert-butyl chloroformate with an appropriate oxazetidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for tert-butyl oxazetidine-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,2-oxazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazetidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different oxazetidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazetidine-2-carboxylic acids, while reduction can produce various oxazetidine derivatives .
Scientific Research Applications
tert-Butyl 1,2-oxazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of tert-butyl oxazetidine-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- 1-Boc-3-azetidinone
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: tert-Butyl 1,2-oxazetidine-2-carboxylate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its tert-butyl group provides steric protection, making it less prone to unwanted side reactions .
Properties
IUPAC Name |
tert-butyl oxazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)11-6(9)8-4-5-10-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPCVCAWZYSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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